molecular formula C26H38O3 B13987671 2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol CAS No. 79994-44-8

2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol

Cat. No.: B13987671
CAS No.: 79994-44-8
M. Wt: 398.6 g/mol
InChI Key: IHQSAZUZWATFIF-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a tert-butoxy-methyl group, and two tert-butyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol typically involves multiple steps One common method includes the alkylation of 4-methoxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonateThe final step involves the addition of two tert-butyl groups to the phenol ring using a Friedel-Crafts alkylation reaction with tert-butyl chloride and aluminum chloride as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aluminum chloride as a catalyst for Friedel-Crafts alkylation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, making it an effective antioxidant. This compound can also participate in redox reactions, influencing cellular pathways related to oxidative stress. Additionally, its bulky tert-butyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    4-methoxyphenol: Used in various chemical syntheses.

    2,6-di-tert-butylphenol: Another antioxidant with similar properties.

Uniqueness

2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol is unique due to the combination of its functional groups, which provide both stability and reactivity. The presence of the methoxyphenyl group enhances its antioxidant properties, while the tert-butoxy-methyl group and tert-butyl groups contribute to its steric hindrance and overall stability .

Properties

CAS No.

79994-44-8

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(4-methoxyphenyl)-[(2-methylpropan-2-yl)oxy]methyl]phenol

InChI

InChI=1S/C26H38O3/c1-24(2,3)18-15-20(22(27)21(16-18)25(4,5)6)23(29-26(7,8)9)17-11-13-19(28-10)14-12-17/h11-16,23,27H,1-10H3

InChI Key

IHQSAZUZWATFIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=C(C=C2)OC)OC(C)(C)C

Origin of Product

United States

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